Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
Description
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline.
Properties
CAS No. |
61001-31-8 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-9,12H,10-11H2 |
InChI Key |
IBJHYSYKPWYXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This method involves a one-pot tandem reaction that combines a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization to synthesize 5,6-dihydropyrazolo[5,1-a]isoquinolines, including the 2-phenyl derivative. The key reactants are C,N-cyclic azomethine imines and α,β-unsaturated ketones.
Reaction Conditions
- Base: Potassium carbonate (K₂CO₃)
- Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature followed by heating to 50 °C
- Reaction time: Approximately 24 hours (12 h stirring at room temperature + 12 h heating)
Mechanism Highlights
- Initial [3 + 2]-cycloaddition between the azomethine imine and α,β-unsaturated ketone forms an intermediate.
- Detosylation (removal of tosyl protecting group) occurs to generate a reactive intermediate.
- Oxidative aromatization by DDQ finalizes the formation of the fused pyrazoloisoquinoline ring system.
Yields and Scope
- Yields range from 65% to 85% depending on substituents on the α,β-unsaturated ketone.
- The method tolerates various electronic substituents on the aromatic ring of the enone.
- The reaction is scalable and practical for synthesizing biologically active derivatives.
Representative Data Table
| Entry | Base (mol%) | Oxidant (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 10 | 1.2 | THF | 24 | 50 | 85 |
| 2 | 20 | 2.0 | THF | 24 | 50 | 71 |
| 3 | 20 | 1.2 | THF | 24 | 50 | 65 |
Note: Reaction conditions involve 0.10 mmol azomethine imine and 0.15 mmol α,β-unsaturated ketone per run.
Advantages
- One-pot, straightforward procedure.
- Good functional group tolerance.
- Avoids multi-step purification until final product isolation.
- Mild reaction conditions.
Source
This method was reported in 2023 by a research group focusing on nitrogen heterocycles, highlighting the tandem reaction's efficiency and versatility.
Ruthenium(II)-Catalyzed C-H/N-H Annulation of Pyrazole Derivatives with Alkynes
Method Overview
This approach synthesizes pyrazolo[5,1-a]isoquinolines via ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. It involves C-H and N-H bond activation and annulation to form the fused heterocyclic system.
Reaction Conditions
- Catalyst: [(p-cymene)RuCl₂]₂ (10 mol%)
- Additives: Cu(OAc)₂·H₂O and AgSbF₆ (or KPF₆)
- Solvent: Water or methanol (green solvents)
- Temperature: 60–100 °C depending on solvent
- Reaction time: Typically several hours (optimized per substrate)
Mechanism Highlights
- Ruthenium catalyst activates C-H and N-H bonds on pyrazole.
- Alkyne insertion followed by annulation forms the pyrazoloisoquinoline core.
- Oxidative conditions regenerate the catalyst and promote product formation.
Yields and Scope
- Yields range from moderate to excellent (40% to 85%) depending on substrates and solvent.
- Water as solvent provides environmentally friendly conditions with good yields.
- Methanol allows lower temperature reactions without silver salts or chemical oxidants.
- Regioselectivity is observed with unsymmetrical alkynes.
Representative Data Table
| Entry | Substrate R1 | Substrate R2 | Solvent | Temp (°C) | Yield in H₂O (%) | Yield in MeOH (%) |
|---|---|---|---|---|---|---|
| 1 | Ph | Ph | H₂O | 100 | 81 | 72 |
| 2 | Ph | Me | H₂O | 100 | 12 | 73 |
| 3 | Me | Ph | H₂O | 100 | 5 | 80 |
| 4 | Pr | Pr | H₂O | 100 | 82 | 43 |
| 5 | Et | Et | H₂O | 100 | 85 | 62 |
Advantages
- Utilizes green solvents (water, methanol).
- Avoids harsh chemical oxidants in some conditions.
- High regioselectivity and functional group tolerance.
- Applicable to a broad range of pyrazole and alkyne substrates.
Source
This method was detailed in a 2023 publication from the CSIR-National Institute of Oceanography and collaborators, emphasizing green chemistry and catalytic efficiency.
Copper-Catalyzed and Other Metal-Catalyzed Annulation Methods (Brief Overview)
- Copper-catalyzed annulation of brominated pyrazoles with alkynes has been reported, providing access to pyrazolo[5,1-a]isoquinolines under oxidative conditions.
- Other metal catalysts such as rhodium have also been employed for oxidative coupling to form these heterocycles.
- These methods often require organic solvents and higher temperatures but offer alternative routes depending on substrate availability and desired substitution patterns.
Summary Comparison of Preparation Methods
| Method | Key Features | Advantages | Typical Yields | Solvent | Catalyst/Conditions |
|---|---|---|---|---|---|
| One-Pot Tandem Reaction | [3+2]-Cycloaddition + detosylation + oxidative aromatization | Simple, one-pot, mild conditions | 65–85% | THF | K₂CO₃ base, DDQ oxidant |
| Ruthenium(II)-Catalyzed Annulation | C-H/N-H activation, annulation with alkynes | Green solvents, regioselective | 40–85% | Water, Methanol | [(p-cymene)RuCl₂]₂, Cu(OAc)₂, AgSbF₆ |
| Copper-Catalyzed Annulation | Bromopyrazole + alkyne annulation | Alternative metal catalysis | Moderate to good | Organic solvents | Cu catalyst, oxidative conditions |
Chemical Reactions Analysis
Tandem [3 + 2]-Cycloaddition/Detosylation/Oxidative Aromatization
This one-pot method involves reacting C,N-cyclic azomethine imines with γ-NHTs-α,β-unsaturated ketones under mild conditions (K₂CO₃, DDQ) to yield 5,6-dihydro-2-phenylpyrazolo[5,1-a]isoquinolines .
Key Data:
| Substrate (R₁, R₂) | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|
| H, H | 87 | >30:1 |
| 4-Me, H | 81 | >20:1 |
| 3-Cl, H | 73 | 15:1 |
| 2-Furyl, H | 68 | >25:1 |
Mechanism :
-
Cycloaddition : C,N-cyclic azomethine imine undergoes [3 + 2]-cycloaddition with α,β-unsaturated ketone.
-
Detosylation : Base-mediated elimination of the tosyl group.
-
Oxidative Aromatization : DDQ oxidizes the intermediate to the final product .
Silver(I)–Rhodium(I) Cooperative Catalysis
A Ag–Rh co-catalyzed reaction between N′-(2-alkynylbenzylidene)hydrazides and cycloprop-2-ene-1,1-dicarboxylates produces pyrazolo[5,1-a]isoquinolines via tandem 6-endo cyclization, [3 + 2] cycloaddition, cyclopropane opening, and aromatization .
Optimized Conditions:
-
Catalyst: AgOTf (20 mol%), [Rh(cod)Cl]₂ (5 mol%)
-
Solvent: DCE, 80°C
-
Yield Range: 55–78%
Substrate Scope :
-
Electron-donating groups (e.g., -OMe) on the aryl ring improve yields.
-
Steric hindrance at the ortho-position reduces efficiency (e.g., 2-Cl: 48% yield) .
Ruthenium(II)-Catalyzed C–H/N–H Annulation
Ru(II) catalysts enable annulation of pyrazoles with alkynes in aqueous or methanol conditions, offering an eco-friendly route .
Representative Results:
| Pyrazole Derivative | Alkyne | Solvent | Yield (%) |
|---|---|---|---|
| 3-Methyl-5-phenyl | Diphenylacetylene | H₂O | 81 |
| 3,5-Diphenyl | 4-Octyne | MeOH | 72 |
| 3-Methyl-5-phenyl | 3-Hexyne | H₂O | 85 |
Conditions :
-
Catalyst: [(p-cymene)RuCl₂]₂ (10 mol%)
-
Additives: Cu(OAc)₂·H₂O (2 equiv.), AgSbF₆ (40 mol%)
Multicomponent Reaction (MCR) Approach
A four-component reaction of 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated carbonyl compounds generates diverse H-pyrazolo[5,1-a]isoquinolines .
Highlights:
-
Functional Group Tolerance : Halides, ethers, and heteroaromatics (e.g., 2-thiophenyl) are compatible.
-
Yields : 65–82% under mild conditions (rt, 12–24 h).
-
Applications : Derivatives show inhibitory activity against phosphatases (e.g., CDC25B, PTP1B) .
Copper-Catalyzed Oxidative Coupling
Cu(I)-mediated coupling of bromopyrazoles with terminal alkynes affords pyrazolo[5,1-a]isoquinolines via C–H activation .
Example:
| Bromopyrazole | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-3-Me | Phenylacetylene | CuI | 74 |
| 5-Bromo-3-Ph | Ethynylbenzene | CuBr | 68 |
Conditions :
-
Ligand: 1,10-Phenanthroline
-
Oxidant: K₂S₂O₈
Scientific Research Applications
Synthesis and Chemical Properties
The primary application of pyrazolo(5,1-a)isoquinoline derivatives lies in their synthesis and study of their chemical properties. A novel and efficient method for synthesizing 5,6-dihydropyrazolo[5,1-a]isoquinolines has been developed through a tandem reaction involving C,N-cyclic azomethine imines and α,β-unsaturated ketones . This process involves a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization in one step, yielding functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines .
Key aspects of the synthesis:
- The reaction uses potassium carbonate as a base and DDQ as an oxidant .
- The electronic properties of substituents on the aromatic ring of the enone unit influence the reaction outcome. Enones with electron-withdrawing groups at the para-position exhibit higher yield efficiency compared to those with electron-donating substituents .
- The reaction is compatible with hetero-aromatic groups such as 2-furyl and 2-thiophenyl, as well as aliphatic substituents .
- Various arylsulfonyl protecting groups can be used, with benzenesulfonyl and p-nitrobenzenesulfonyl groups resulting in good yields .
Reaction Mechanism
The proposed mechanism involves the reaction of C,N-cyclic azomethine imine 1a with α,β-unsaturated ketone 2a to produce intermediate A . Elimination of the tosylate group from A forms intermediate B , which then deprotonates to generate intermediate 3aa . Oxidative aromatization of 3aa using DDQ yields the desired product 4aa .
Data Table: Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines
| Substrate | Base | Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1a + 2a | DDQ | THF | 24 | 87 | |
| 1a + 2b | DDQ | THF | 24 | 80 | |
| 1a + 2c | DDQ | THF | 24 | 71 |
Note: The table is constructed based on the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines, as described in the reference .
Mechanism of Action
The mechanism of action of pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and have therapeutic effects in certain neurological disorders . Similarly, as a CDC25B inhibitor, it interferes with cell cycle regulation, potentially offering anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(1,5-a)pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Known for their bioactivity enhancement due to pyrazole ring fusion.
Pyrazolopiperidines: Another class of compounds with significant biological activities.
Uniqueness
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is unique due to its combined pyrazole and isoquinoline structure, which imparts distinct biological properties and potential therapeutic applications .
Biological Activity
Introduction
Pyrazolo(5,1-a)isoquinoline, specifically the 5,6-dihydro-2-phenyl variant, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and inflammation.
Synthesis
The synthesis of pyrazolo(5,1-a)isoquinolines has evolved through various methodologies. One notable approach involves a one-pot tandem reaction using cyclic azomethine imines and α,β-unsaturated ketones, which yields functionalized compounds with high efficiency (up to 87% yield) . Another efficient method utilizes copper-catalyzed regioselective bicyclization of N-propargylic sulfonylhydrazones . These methods highlight the versatility and accessibility of synthesizing this compound class.
Synthesis Overview
| Methodology | Yield (%) | Key Features |
|---|---|---|
| One-pot tandem reaction | Up to 87 | Involves cyclic azomethine imines |
| Copper-catalyzed bicyclization | Variable | Regioselective formation of tricyclic scaffolds |
Antitumor Activity
Recent studies have demonstrated that pyrazolo(5,1-a)isoquinoline derivatives exhibit promising antitumor activity. For instance, compounds synthesized with various substitutions were tested against human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT (colon cancer). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 5.2 µg/mL to over 50 µg/mL across different derivatives .
Cytotoxicity Data
| Compound | IC50 (µg/mL) HepG2 | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) HCT |
|---|---|---|---|
| 19a | 20.0 | 12.6 | 12.2 |
| 19b | 25.6 | 15.3 | 19.9 |
| 19c | 18.8 | 11.1 | 5.2 |
| Doxorubicin | 1.2 | 2.38 | 0.469 |
The compound 19c , featuring a specific substitution pattern, exhibited the strongest activity against the HCT cell line .
Other Biological Activities
In addition to antitumor properties, pyrazolo(5,1-a)isoquinoline derivatives have shown anti-inflammatory and antibacterial activities. The presence of the pyrazole ring is often correlated with these effects due to its ability to modulate various biological pathways .
The mechanism by which these compounds exert their biological effects is still under investigation. However, early studies suggest that they may act as topoisomerase inhibitors, disrupting DNA replication in cancer cells . Additionally, their ability to inhibit certain signaling pathways involved in inflammation further underscores their therapeutic potential.
Case Study: Anticancer Efficacy
A detailed study evaluated a series of pyrazolo(5,1-a)isoquinoline derivatives for their anticancer efficacy using in vitro assays on breast and liver cancer cell lines. The results indicated that modifications on the phenyl ring significantly impacted cytotoxicity and selectivity towards cancer cells .
Clinical Implications
While preclinical data are promising, further clinical studies are necessary to establish the safety and efficacy of these compounds in human subjects. The ongoing research aims to optimize these molecules for better bioavailability and reduced toxicity.
Q & A
Basic Research Question
- Reproductive toxicity : Rat studies show TDLo = 62.5 µg/kg (subcutaneous) for developmental effects .
- Decomposition risks : Heating releases toxic NOₓ fumes; use fume hoods and PPE .
- Waste disposal : Classify as hazardous and use certified waste management services .
How can multi-component reactions (MCRs) streamline the synthesis of pyrazolo[5,1-a]isoquinoline scaffolds?
Advanced Research Question
MCRs using 2-alkynylbenzaldehydes, sulfonohydrazides, and α,β-unsaturated ketones enable one-pot assembly under mild conditions (e.g., AgNO₃ catalysis) . Key advantages:
- Functional group tolerance : Electron-deficient aldehydes yield diverse derivatives (e.g., trifluoromethyl-substituted analogs) .
- Mechanistic insights : Reactions proceed via tandem dearomatization/rearomatization, confirmed by trapping intermediates .
What reaction mechanisms underpin the formation of complex pyrazolo[5,1-a]isoquinoline derivatives?
Advanced Research Question
- Aza-Wittig reactions : Iminophosphorane intermediates (e.g., 8 ) react with phenyl isothiocyanate to form carbodiimides, which cyclize into tetracyclic systems (11) .
- Nucleophilic substitutions : Chlorine in 5 is displaced by amines/thiophenols to generate 13a–c and 15a–c , with triethylamine enhancing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
